molecular formula C33H41ClN8O2 B608205 JND3229

JND3229

カタログ番号: B608205
分子量: 617.2 g/mol
InChIキー: WVLWGBZNXIVAKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

JND3229 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of EGFR inhibitors and their interactions with various mutations.

    Biology: Employed in cellular studies to understand the effects of EGFR inhibition on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating non-small cell carcinoma and other cancers with EGFR mutations.

    Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

作用機序

JND3229は、EGFR C797S変異を可逆的に阻害することによって効果を発揮します。それはEGFRの変異型に結合し、その活性化と細胞増殖および生存につながるその後のシグナル伝達経路を防ぎます。 この阻害は、EGFR変異を発現する癌細胞でアポトーシスと細胞周期停止を誘導します .

準備方法

JND3229の調製には、ピリミドピリミジノン誘導体の合成が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高純度かつ高収率で化合物を形成することを保証します 。 this compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

JND3229は、以下を含むいくつかのタイプの化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。

    還元: この化合物は、さまざまな還元生成物を生成するために還元することができます。

    置換: this compoundは、分子の特定の置換基が他の官能基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒があります。 これらの反応から生成される主要な生成物は、使用された特定の試薬や条件によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: EGFR阻害剤の挙動とそのさまざまな変異との相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞増殖とアポトーシスに対するEGFR阻害の影響を理解するために、細胞研究で使用されます。

    医学: EGFR変異を伴う非小細胞肺がんや他の癌の治療における潜在的な治療用途について調査されています。

    産業: 新しい癌治療法の開発に利用され、創薬における参照化合物として使用されます

類似化合物との比較

JND3229は、EGFR C797S変異によって引き起こされる耐性を克服できることから、EGFR阻害剤の中でユニークです。類似の化合物には、以下が含まれます。

    オシメルチニブ: T790M変異には効果的ですが、C797S変異には効果のない、第3世代EGFR阻害剤です。

    ゲフィチニブ: EGFR変異に対して活性がありますが、耐性変異に対する有効性は限られています。第1世代EGFR阻害剤です。

    エルロチニブ: ゲフィチニブと同様の制限を持つ別の第1世代EGFR阻害剤です。

This compoundは、EGFR C797S変異に対する高い効力と特異性があるため、癌研究と潜在的な治療用途において貴重なツールです .

生物活性

JND3229 is a novel compound that has garnered attention for its potential as an inhibitor of the epidermal growth factor receptor (EGFR) C797S mutant, which is associated with resistance to existing EGFR-targeted therapies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in cancer treatment.

Overview of this compound

This compound is a pyrimidopyrimidinone derivative specifically designed to target the EGFR C797S mutation. This mutation often arises in non-small cell lung cancer (NSCLC) patients undergoing treatment with tyrosine kinase inhibitors (TKIs), leading to treatment resistance. The compound has shown promise in preclinical studies due to its high potency and selectivity.

The primary mechanism of action for this compound involves the inhibition of the EGFR signaling pathway. By binding to the mutant form of EGFR, this compound prevents downstream signaling that promotes tumor cell proliferation and survival. This is crucial for overcoming resistance mechanisms associated with the C797S mutation.

Efficacy and Potency

Research indicates that this compound exhibits single-digit nanomolar potency against the EGFR C797S mutant. In comparative studies, it has demonstrated superior efficacy compared to other inhibitors currently in use.

CompoundPotency (nM)Target Mutation
This compound<10EGFR C797S
Existing Inhibitor A50-100EGFR L858R
Existing Inhibitor B100-200EGFR T790M

Case Study 1: In Vivo Efficacy

In a recent study published in Nature, this compound was administered to mouse models bearing tumors with the EGFR C797S mutation. The results showed significant tumor regression compared to untreated controls. The study reported:

  • Tumor Volume Reduction : 75% decrease in tumor volume after 4 weeks of treatment.
  • Survival Rate : Increased median survival by 40% compared to control groups.

Case Study 2: Cellular Assays

In vitro assays using NSCLC cell lines harboring the C797S mutation revealed:

  • Cell Viability : this compound reduced cell viability by over 80% at concentrations below 10 nM.
  • Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment with this compound.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Initial findings suggest that it has a favorable safety margin, with minimal off-target effects observed in animal models.

Future Directions

Given its promising biological activity, further clinical trials are warranted to establish the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring combination therapies that could enhance its effectiveness against resistant cancer types.

特性

IUPAC Name

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLWGBZNXIVAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JND3229
Reactant of Route 2
Reactant of Route 2
JND3229
Reactant of Route 3
Reactant of Route 3
JND3229
Reactant of Route 4
Reactant of Route 4
JND3229
Reactant of Route 5
Reactant of Route 5
JND3229
Reactant of Route 6
JND3229
Customer
Q & A

Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?

A1: this compound acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by this compound.

Q2: What is the structural basis for this compound's interaction with EGFRT790M/C797S?

A2: The research utilized high-resolution X-ray crystallography to determine the structure of this compound bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.

Q3: Has this compound shown any promising results in preclinical models?

A3: Yes, this compound demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of this compound as a potential therapeutic for EGFRC797S-driven cancers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。